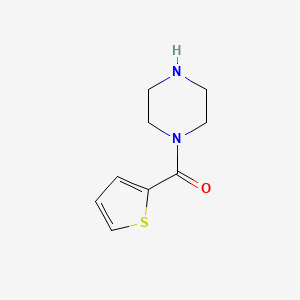

1-(Thien-2-ylcarbonyl)piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKGMDPEGDZCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355365 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52063-83-9 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Synthetic Approaches to Piperazine Derivatives with Acyl Linkers

The formation of an amide bond between a piperazine (B1678402) ring and a carboxylic acid is a fundamental transformation in the synthesis of 1-(thien-2-ylcarbonyl)piperazine. Several general strategies are employed to achieve this, primarily centered around the acylation of the piperazine nitrogen.

A widely used method involves the reaction of a piperazine derivative with an activated carboxylic acid, such as an acyl chloride. nih.govnih.gov This straightforward approach often provides good yields but may require optimization, particularly for large-scale synthesis. nih.gov The reaction of chloroacetyl chloride with piperazine, for instance, is a key step in the synthesis of various piperazine-based compounds. nih.gov

Alternatively, direct amide formation from a carboxylic acid and an amine can be achieved using coupling reagents. While effective, this method can generate byproducts that require removal. nih.gov A more environmentally friendly approach is the direct catalytic amidation of carboxylic acids and amines, which can be performed under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Another strategy involves the cleavage of bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate substituted piperazines. researchgate.net This method utilizes various activating agents, such as carboxylic acids, to cleave the C-N bond of DABCO, leading to the formation of piperazine derivatives. researchgate.net

The table below summarizes some of the general synthetic approaches to piperazine derivatives.

| Synthetic Approach | Description | Key Reagents/Conditions | Advantages | Disadvantages |

| Acylation with Acyl Halides | Reaction of piperazine with an acyl chloride or bromide. nih.govnih.gov | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane). nih.gov | Generally high yielding and straightforward. nih.gov | Can generate hydrogen halide byproducts. |

| Direct Amidation | Direct reaction between a carboxylic acid and piperazine. nih.gov | Coupling reagents (e.g., DCC, EDC), or catalysts (e.g., CAN). nih.gov | Can be performed under mild conditions. nih.gov | Coupling reagents can be expensive and generate byproducts. nih.gov |

| DABCO Ring Opening | Cleavage of the C-N bonds in DABCO to form piperazine derivatives. researchgate.net | Activating agents (e.g., carboxylic acids). researchgate.net | Provides access to a variety of substituted piperazines. researchgate.net | May require specific activating agents. |

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃). | A versatile method for N-alkylation. nih.gov | Not directly applicable for acylation. |

Strategies for Thiophene Containing Carboxylic Acid Precursors

The synthesis of 1-(thien-2-ylcarbonyl)piperazine relies on the availability of thiophene-2-carboxylic acid or its activated derivatives. Several methods exist for the preparation of this key precursor.

A common laboratory-scale synthesis involves the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org For larger-scale production, a commercially viable process involves the condensation of thiophene (B33073) with acetic anhydride (B1165640) or acetyl chloride to form 2-acetylthienone, which is then oxidized using an aqueous alkaline hypochlorite (B82951) solution. google.com

Another approach utilizes the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of vanadium, iron, or molybdenum-containing catalysts to produce 2-thiophenecarboxylic acid and its derivatives. semanticscholar.org Additionally, halogenated 2-thiophenecarboxylic acid derivatives, which can serve as versatile building blocks, can be prepared from 3-methylthiophene (B123197) through bromination/debromination followed by introduction of the carboxylic acid functionality via a Grignard reaction and carbonation or a palladium-catalyzed carbonylation. beilstein-journals.org

The table below outlines some of the strategies for synthesizing thiophene-containing carboxylic acid precursors.

| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Product |

| Oxidation | 2-Acetylthiophene or Thiophene-2-carboxaldehyde wikipedia.org | Oxidizing agent (e.g., NaOCl) google.com | Thiophene-2-carboxylic acid wikipedia.orggoogle.com |

| Catalytic Oxidation | Thiophene semanticscholar.org | CCl₄, CH₃OH, V-, Fe-, or Mo-based catalyst semanticscholar.org | 2-Thiophenecarboxylic acid and derivatives semanticscholar.org |

| Halogenation/Carbonation | 3-Methylthiophene beilstein-journals.org | NBS/AcOH, then BuLi, CO₂ or Pd catalyst, CO beilstein-journals.org | Halogenated 2-thiophenecarboxylic acids beilstein-journals.org |

Advanced Synthetic Techniques for Scaffold Construction E.g., Microwave Assisted Synthesis

In Vitro Pharmacological Profiling of this compound Analogues

The structural motif of this compound serves as a versatile scaffold in medicinal chemistry, leading to the development of analogues with a wide array of biological activities. The inherent properties of the thiophene (B33073) ring and the piperazine core contribute to their ability to interact with various biological targets.

Derivatives of thiophene-piperazine have been synthesized and evaluated for their efficacy against various microbial strains. A study involving pyrimidine-incorporated piperazine derivatives, where a thiophene moiety was present, demonstrated notable antimicrobial action. nih.govijpsonline.comnih.gov Specifically, compounds such as 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were tested. nih.govijpsonline.comnih.gov

Certain of these compounds exhibited good antibacterial activity at a concentration of 40 µg/ml against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Salmonella paratyphi-A. nih.govijpsonline.comnih.gov Similarly, significant antifungal activity was observed at the same concentration against species such as Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.govijpsonline.comnih.gov Another study highlighted a thiophene derivative that was more potent against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov Other research has also confirmed that various N-alkyl and N-aryl piperazine derivatives show significant activity against bacterial strains, although they were found to be less active against the tested fungi. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Thiophene-Piperazine Analogues

| Compound Series | Test Concentration | Bacterial Strains | Fungal Strains | Observed Activity |

|---|---|---|---|---|

| 4-substituted-2-(4-methyl/phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | 40 µg/ml | S. aureus, B. subtilis, E. coli, S. paratyphi-A | A. niger, P. notatum, A. fumigatus, C. albicans | Good antibacterial and significant antifungal activity. nih.govijpsonline.comnih.gov |

| Iminothiophene derivative 7 | Not specified | P. aeruginosa | Not specified | More potent than gentamicin. nih.gov |

| N-alkyl and N-aryl piperazine derivatives | Not specified | S. aureus, P. aeruginosa, S. epidermidis, E. coli | A. fumigatus, A. flavus, A. niger | Significant antibacterial activity; less active against fungi. nih.gov |

Analogues incorporating the thiophene-piperazine scaffold have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govmdpi.comresearchgate.net These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are crucial mediators of inflammation. nih.govmdpi.com

Research has shown that thiophene-based compounds can exert anti-inflammatory effects by targeting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). researchgate.netnih.gov For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and decrease the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model. nih.gov Other studies on N-phenyl piperazine derivatives also confirmed dose-dependent anti-inflammatory responses. biomedpharmajournal.org

Table 2: Anti-inflammatory Activity of Piperazine Analogues

| Compound | Model | Key Findings |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. nih.gov |

| N-phenyl Piperazine derivatives (P6, P7, P22) | In vitro BSA denaturation | Demonstrated significant, dose-dependent anti-inflammatory effects. biomedpharmajournal.org |

The cytotoxic potential of this compound analogues has been evaluated against various human cancer cell lines. Thiophene derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

For example, a series of thiophene derivatives demonstrated cytotoxicity against HeLa (cervical cancer) and Hep G2 (liver cancer) cell lines, with IC50 values in the microgram per milliliter range. nih.gov Another study on novel piperazine derivatives identified compounds with potent activity against leukemia cell lines, inhibiting cancer cell proliferation with GI50 values between 0.06 and 0.16 μM. researchgate.net Furthermore, vindoline-piperazine conjugates have shown significant antiproliferative effects across the NCI60 panel of human tumor cell lines, with particular efficacy against breast and non-small cell lung cancer lines. mdpi.comnih.gov Derivatives have also been tested against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds showing strong cytotoxic activities. mdpi.com

Table 3: Anticancer Activity of Thiophene-Piperazine Analogues

| Compound Series | Cell Lines | Activity Metric | Notable Results |

|---|---|---|---|

| Thiophene derivatives (e.g., Compound 480) | HeLa, Hep G2 | IC50 | IC50 of 12.61 µg/mL (HeLa) and 33.42 µg/mL (Hep G2). nih.gov |

| Novel piperazine derivative | Leukemia (K562) and others | GI50 | GI50 values ranging from 0.06 to 0.16 μM. researchgate.net |

| Vindoline-piperazine conjugates (e.g., 23, 25) | NCI60 panel (e.g., MDA-MB-468, HOP-92) | GI50 | GI50 of 1.00 μM on MDA-MB-468 and 1.35 μM on HOP-92. nih.gov |

| Arylpiperazine derivatives (e.g., 8, 9, 15) | LNCaP, DU145 (prostate cancer) | IC50 | Compound 9 showed IC50 < 5 μM against LNCaP cells. mdpi.com |

Beyond their role in inflammation, derivatives of this scaffold have been shown to inhibit other classes of enzymes. Notably, they have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Additionally, some coumestan (B1194414) derivatives have been tested for their inhibitory effects against metabolic enzymes including carbonic anhydrase II (CA II) and α-glycosidase, showing potential applications for glaucoma and diabetes, respectively. nih.gov One study on pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines found that compound 4l was a potent inhibitor of both AChE and BChE, with IC50 values of 0.11 μM and 3.4 μM, respectively. nih.gov

The piperazine moiety is a well-known pharmacophore for targeting central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Analogues of this compound have been designed and evaluated as multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are important in the treatment of schizophrenia. nih.gov

Radioligand binding assays have determined the affinity of these compounds for their respective receptors. nih.gov For instance, certain indazole and piperazine-based compounds have been optimized as multi-target ligands of these GPCRs. nih.gov The neuropharmacological activity of some piperazine derivatives has been linked to the modulation of serotonergic and GABAergic pathways, demonstrating potential anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov One study showed that the anxiolytic-like activity of a piperazine derivative was mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

The therapeutic potential of this compound analogues extends to other infectious diseases. Several bis(heteroaryl)piperazine (BHAP) derivatives have been identified as potent anti-HIV drugs. nih.gov

Furthermore, N-arylpiperazine derivatives have been designed and synthesized as part of research programs focused on discovering new antimycobacterial agents. nih.govnih.gov A series of novel N-arylpiperazines were screened in vitro against various Mycobacterium species, including M. tuberculosis. nih.govnih.gov One of the most effective compounds, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h), exhibited a minimum inhibitory concentration (MIC) of 8 μM against M. tuberculosis. nih.govnih.gov These compounds also showed low in vitro toxicity against a human monocytic leukemia cell line. nih.govnih.gov

Preclinical In Vivo Efficacy Studies of Optimized Thienyl-Piperazine Derivatives

The preclinical evaluation of piperazine derivatives has demonstrated their therapeutic potential across various disease models, showcasing a range of biological activities. While in vivo studies specifically for this compound are not extensively detailed in the available literature, research on structurally related piperazine and thiophene-piperazine derivatives provides significant insights into their potential efficacy.

In the realm of anti-inflammatory research, certain piperazine derivatives have shown notable in vivo activity. For instance, derivatives containing a 1,4-benzodioxan moiety were evaluated using a classical para-xylene-induced ear-swelling model in mice. The results indicated that most of these compounds possessed significant anti-inflammatory properties.

Another area where piperazine derivatives have been assessed in vivo is for their anthelmintic activity. In studies using Phaeritima posthuma (earthworms) as a model organism, several newly synthesized piperazine derivatives demonstrated moderate to good anthelmintic effects researchgate.net.

More closely related to the target compound, a novel series of piperazine-tethered thiophene-3-carboxamide (B1338676) selenides has been identified as potent antiproliferative agents. Although initial evaluations were conducted in vitro, the results strongly support their potential for in vivo efficacy. These compounds were tested against selected human cancer cell lines, with derivatives 17i and 18i showing significant cytotoxicity against HCT116 (colon cancer) and A549 (lung cancer) cell lines, respectively nih.gov. The potent in vitro activity of these thiophene-piperazine derivatives marks them as promising candidates for further preclinical in vivo studies in cancer models nih.gov.

The table below summarizes the noteworthy in vitro antiproliferative findings for these optimized thiophene-piperazine derivatives.

Table 1: In Vitro Cytotoxicity of Lead Thiophene-Piperazine Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 17i | HCT116 (Colon) | Significant Cytotoxicity | 4.82 ± 0.80 | nih.gov |

| 18i | A549 (Lung) | Significant Cytotoxicity | 1.43 ± 0.08 | nih.gov |

These findings underscore the therapeutic potential of the thienyl-piperazine scaffold and provide a strong rationale for advancing these compounds into in vivo efficacy models for various diseases, including cancer.

Elucidation of Molecular Mechanisms of Action

A primary and well-established mechanism of action for the basic piperazine structure is its effect on the nervous system of parasites, which forms the basis of its use as an anthelmintic agent. Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist drugbank.com. By binding to and activating these inhibitory neurotransmitter receptors on parasite muscle cells, it causes hyperpolarization of the nerve endings drugbank.com. This leads to a flaccid paralysis of the worm, preventing it from maintaining its position in the host's intestinal tract. The paralyzed parasite is then expelled from the body by normal peristalsis drugbank.comwikipedia.orgnih.gov.

For the more complex thienyl-piperazine derivatives developed as anticancer agents, a different mechanism has been identified. Research on a series of piperazine-tethered thiophene-3-carboxamide selenides revealed that their antiproliferative effects are mediated through the inhibition of critical signaling pathways in cancer cells nih.gov. Specifically, the lead compound 18i was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase nih.gov. EGFR is a key protein that, when overactive, can lead to uncontrolled cell growth and proliferation in many types of cancer. Compound 18i demonstrated remarkable inhibition of EGFR kinase with an IC₅₀ concentration of 42.3 nM nih.gov. Furthermore, quantitative analysis confirmed that this inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells nih.gov. Structure-activity relationship (SAR) studies also suggest that the N-methyl piperazine moiety is crucial for the cytotoxic activity of certain thiophene-based anticancer compounds nih.gov.

The table below outlines the key molecular mechanisms identified for piperazine and its thienyl derivatives.

Table 2: Molecular Mechanisms of Piperazine Derivatives

| Derivative Class | Therapeutic Area | Molecular Target/Mechanism | Effect | Source(s) |

|---|---|---|---|---|

| Piperazine (base) | Anthelmintic | GABA Receptor Agonism | Flaccid paralysis of parasite | drugbank.comwikipedia.orgnih.gov |

These distinct mechanisms highlight the versatility of the piperazine scaffold in medicinal chemistry, allowing for its adaptation to target different biological systems and treat a range of conditions from parasitic infections to cancer.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Investigations of 1-(Thien-2-ylcarbonyl)piperazine Analogues

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been widely applied to analogues of this compound to explore their interactions with various biological targets.

Studies on structurally related compounds have successfully characterized the key interactions between ligands containing the thienyl-piperazine core and their target proteins. For instance, in the design of inhibitors for enzymes like monoamine oxidase (MAO), docking studies have revealed crucial binding modes. Analogues featuring a piperazine (B1678402) ring often position themselves within the active site to form significant hydrogen bonds and hydrophobic interactions. For example, research on a series of 1,2,4-triazole-piperazine derivatives as MAO-A inhibitors demonstrated that the piperazine moiety can be a key anchoring point within the enzyme's active site. researchgate.net Similarly, in studies of thiazolylhydrazine-piperazine derivatives, molecular modeling has helped to understand the interaction modes with MAO-A, highlighting the importance of the piperazine core in the binding property of the compounds. dokumen.pub

In the context of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) receptors, the aryl-piperazine motif is a well-established pharmacophore. Docking studies on related arylpiperazine derivatives have shown that the piperazine nitrogen atoms can form critical hydrogen bonds with key amino acid residues, such as aspartate in the D3 receptor. The thienyl group, in place of other aryl substituents, would be expected to engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket.

A primary goal of molecular docking is to predict the binding affinity and orientation of a ligand within a protein's active site. For analogues of this compound, this has been used to rank potential drug candidates and prioritize them for synthesis and biological testing. For example, in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, molecular docking was used to screen and identify compounds with high binding affinities. sarpublication.com While not the exact compound, this demonstrates the utility of the method for piperazine-containing structures.

The predicted binding orientations from docking studies provide a structural basis for understanding the activity of these compounds. For instance, the orientation of the thienyl group can significantly influence selectivity for different receptor subtypes. The predicted binding energies (often expressed as docking scores or estimated Ki values) from these simulations offer a semi-quantitative measure of the ligand's potential potency.

| Analogue Class | Protein Target | Predicted Interacting Residues | Predicted Interaction Type |

| Thiazolylhydrazine-piperazines | MAO-A | Tyr407, Tyr444 | Hydrogen bonding, π-π stacking |

| 1,2,4-Triazole-piperazines | MAO-A | Phe208, Tyr407 | Hydrophobic interactions, Hydrogen bonding |

| Arylpiperazines | Dopamine D3 Receptor | Asp110, Phe346 | Ionic bonding, π-π stacking |

This table is a representative summary based on findings for analogous compound classes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models have been successfully developed for various classes of piperazine derivatives to predict their biological activity. These models are built using a "training set" of compounds with known activities. For example, a QSAR study on piperazinylalkylisoxazole analogues targeting the dopamine D3 receptor resulted in a highly predictive model. Current time information in CA. Such a model could be used to predict the dopamine D3 receptor affinity of new compounds, including those with a thien-2-ylcarbonyl moiety, based on their structural features. These predictive tools are invaluable for rapidly screening large virtual libraries of compounds to identify potential hits.

| QSAR Model Type | Target | Key Correlated Descriptors | Predictive Metric (q²) |

| HQSAR | Dopamine D3 Receptor | Atomic contributions, Fragment distinctions | 0.841 Current time information in CA. |

| CoMFA | Dopamine D3 Receptor | Steric fields, Electrostatic fields | 0.727 Current time information in CA. |

| 2D-QSAR | Dopamine Transporter | 2D structural descriptors | 0.85 acs.org |

This table presents data from QSAR studies on analogous piperazine derivatives.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a 3D query to search virtual databases of compounds to find novel molecules that fit the model.

For a class of compounds like the thienyl-piperazine derivatives, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor or basic group (the distal piperazine nitrogen), and a hydrophobic aromatic region (the thiophene (B33073) ring). Such a model would be a powerful tool for virtual screening campaigns aimed at discovering new compounds with similar biological activities. This approach has been successfully used in the discovery of inhibitors for various targets, including the design of new PARP-1 inhibitors based on a pyridopyridazinone scaffold. While not directly involving this compound, this illustrates the applicability of the method to related heterocyclic structures.

Virtual screening, guided by either docking or pharmacophore models, allows for the efficient exploration of vast chemical libraries to identify promising candidates for further development. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to piperazine-containing compounds to elucidate their structure-activity relationships (SAR). Current time information in CA.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the amide bond connecting the thiophene and piperazine rings, as well as the inherent flexibility of the piperazine ring, which can adopt various chair, boat, and twist-boat conformations. MD simulations can predict the most energetically favorable conformations of the molecule in different environments, such as in an aqueous solution or when interacting with a biological target.

A typical MD simulation protocol for this compound would involve:

System Setup: The 3D structure of the molecule is generated and placed in a simulation box, often filled with water molecules to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the inter- and intramolecular forces governing the motion of atoms.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: A long-duration simulation is run to generate a trajectory of atomic positions over time.

Analysis of the resulting trajectory can reveal key conformational features, such as the dihedral angle distribution between the thiophene and piperazine rings, the puckering parameters of the piperazine ring, and the formation of intramolecular hydrogen bonds. For instance, studies on other 1-acylpiperazines have shown a preference for an axial conformation of the substituent on the piperazine ring, which can be influenced by the nature of the acyl group and the surrounding environment. Understanding these conformational preferences is critical, as they can significantly impact the molecule's ability to bind to a specific biological target.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Beyond these simple rules, more sophisticated scoring functions are used to provide a more nuanced prediction of a compound's potential to be an orally bioavailable drug.

For this compound, in silico predictions would typically be generated using various online platforms and software (e.g., SwissADME, pkCSM, PreADMET). These tools predict a wide range of pharmacokinetic and physicochemical properties. While specific experimental data for this compound is sparse, a representative profile can be generated based on its chemical structure.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Description |

| Physicochemical Properties | ||

| Molecular Formula | C₉H₁₂N₂OS | The elemental composition of the compound. |

| Molecular Weight | 196.27 g/mol | The mass of one mole of the compound. |

| logP (octanol/water partition coefficient) | 0.85 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | An indicator of a molecule's polarity and potential to permeate cell membranes. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Bioavailability Score | 0.55 | An overall score predicting the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High | Prediction of the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Prediction of the ability of the compound to cross the blood-brain barrier. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19 | Prediction of the potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |

| Medicinal Chemistry | ||

| PAINS (Pan-Assay Interference Compounds) | 0 alerts | Indicates that the compound is unlikely to show non-specific activity in biochemical assays. |

These in silico predictions suggest that this compound possesses a favorable profile for a potential drug candidate, with good predicted absorption and no violations of Lipinski's rules. However, the predicted inhibition of certain CYP450 enzymes would warrant further experimental investigation to assess the risk of drug-drug interactions. Such computational screening is a critical first step in the multifaceted process of drug discovery and development.

Lead Optimization Strategies and Future Research Directions

Strategies for Enhancing Potency and Selectivity

Improving a compound's potency and its selectivity for the intended biological target over other proteins is a primary goal of lead optimization. patsnap.com Key strategies for thienyl-piperazine derivatives include modifying functional groups, altering the core scaffold, and employing fragment-based approaches. biobide.com

Bioisosteric replacement is a powerful medicinal chemistry technique that involves substituting a functional group or atom with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. patsnap.comcambridgemedchemconsulting.com This strategy is particularly relevant for the thienyl-piperazine scaffold.

Thienyl Ring Modifications : The thiophene (B33073) ring itself can be replaced with other aromatic or heteroaromatic systems to explore different interactions with the target protein. Classical bioisosteres for a thiophene ring include phenyl, pyridyl, or other five-membered heterocycles like thiazole or oxazole. cambridgemedchemconsulting.comnih.gov These changes can influence the molecule's electronics, lipophilicity, and metabolic stability.

Piperazine (B1678402) Ring Analogues : The piperazine ring is a common motif in FDA-approved drugs and offers opportunities for bioisosteric modification. enamine.netenamine.net Replacing the piperazine core with analogues such as diazaspiroalkanes or bridged diamine ring systems can introduce conformational rigidity and alter the spatial orientation of substituents, potentially leading to improved affinity and selectivity. nih.govbaranlab.org For instance, studies on σ2 receptor ligands showed that replacing a piperazine moiety with a homopiperazine analog resulted in a compound with a high affinity of 4 nM for the target. nih.gov

Carbonyl Linker Substitution : The carbonyl group linking the thienyl and piperazine moieties can also be a target for bioisosteric replacement. Groups such as sulfonyls or other linkers could be explored to change bond angles and electronic properties.

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential functionalities required for biological activity. patsnap.com This approach allows for the exploration of new chemical space, potentially leading to compounds with novel intellectual property, improved properties, and different side-effect profiles. patsnap.com

For the 1-(thien-2-ylcarbonyl)piperazine core, scaffold hopping could involve replacing the entire thienyl-piperazine framework with a different heterocyclic system. For example, a study on the design of anticancer agents utilized a scaffold-hopping approach to synthesize tricyclic thieno[3,2-d]pyrimidines as analogues of deoxyvasicinone alkaloids, where the thiophene ring replaced a benzene ring. nih.govmdpi.com This strategy led to the identification of compounds with significant antiproliferative activity against HeLa and HT-29 cancer cell lines. mdpi.com By maintaining the key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic regions—in a new structural arrangement, scaffold hopping can overcome issues related to the original scaffold, such as poor pharmacokinetics or metabolic instability.

Fragment-Based Drug Design (FBDD) is an approach where small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into a more potent lead compound. frontiersin.orgnih.gov This method is an efficient way to explore the chemical space of a target's binding site. nih.gov The thienyl-piperazine scaffold can be deconstructed into its constituent fragments—the thienyl group and the piperazine group—for an FBDD approach.

The process typically involves:

Fragment Screening : A library of small molecular fragments is screened to identify those that bind to the target protein, often using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). bu.edu

Fragment Elaboration : Once a fragment hit is identified (e.g., a thiophene derivative), it can be "grown" by adding functional groups to improve its binding affinity and interactions with the target site. frontiersin.orgbu.edu

Fragment Linking : If two or more fragments are found to bind to adjacent pockets on the protein surface, they can be linked together to create a larger, higher-affinity molecule. frontiersin.orgnih.gov For example, a piperazine-containing fragment could be linked to a thienyl fragment that binds nearby.

This piece-by-piece approach allows for the systematic building of a potent inhibitor while maintaining favorable physicochemical properties. frontiersin.org Structure-based drug design is crucial in this process to guide the optimization of fragment hits into more potent leads. astx.com

Rational Design Principles for Novel Thienyl-Piperazine Scaffolds

Rational design leverages an understanding of the biological target's structure and the ligand's structure-activity relationships (SAR) to design more potent and selective molecules. mdpi.com For thienyl-piperazine scaffolds, this involves a synergistic use of computational and synthetic chemistry.

A key principle is the identification of essential structural features. For many arylpiperazine compounds, the planar aromatic system (the thienyl ring) and the basic nitrogen-containing heterocycle (the piperazine ring) are crucial for target interaction. mdpi.comresearchgate.net The design process focuses on modifying these components to optimize interactions. For instance, in designing α-glucosidase inhibitors, a quinoline-benzimidazole scaffold was combined with piperazine acetamide derivatives, leading to a compound 28-fold more potent than the standard inhibitor, acarbose. nih.gov

Molecular docking and molecular dynamics simulations are pivotal computational tools in this process. mdpi.comnih.gov Docking studies can predict how different thienyl-piperazine analogues might bind to a target's active site, helping to prioritize which compounds to synthesize. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds or π-π stacking, that contribute to binding affinity. nih.gov This computational insight guides the modification of the scaffold, such as adding specific substituents to the thienyl or piperazine rings to enhance these interactions. researchgate.net

Identification of Novel Therapeutic Targets for Thienyl-Piperazine Chemistry

The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. researchgate.netmdpi.com This versatility suggests that the thienyl-piperazine scaffold could be adapted to engage a wide range of biological targets.

Neurodegenerative Diseases : Piperazine-based compounds have been developed to target key pathological factors in Alzheimer's disease. nih.gov Research has shown that certain novel piperazine compounds can inhibit the aggregation of both amyloid-β and tau-derived peptides and disaggregate pre-formed fibrils, demonstrating neuroprotective properties. nih.gov This suggests that thienyl-piperazine derivatives could be explored as multi-target agents for Alzheimer's and other tauopathies.

Oncology : The piperazine moiety is present in many anticancer agents, including kinase inhibitors. researchgate.netnih.gov Novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a broad panel of human tumor cell lines, with some derivatives showing low micromolar growth inhibition. mdpi.com Additionally, rationally designed phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential topoisomerase II inhibitors. mdpi.com These precedents indicate that thienyl-piperazine scaffolds could be developed as inhibitors of various cancer-related targets like kinases, topoisomerases, or other proteins involved in cell proliferation.

Infectious Diseases and Enzyme Inhibition : Benzimidazole derivatives incorporating a piperazine ring have been synthesized and shown to be highly potent urease inhibitors, with IC50 values significantly better than the standard inhibitor thiourea. nih.gov Urease is a key enzyme for several pathogenic bacteria, making it a viable target for new antibacterial agents. Thiazole-piperazine tethered compounds have also been identified as having potent antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com

Emerging Methodologies in Lead Optimization Relevant to the Compound

The field of lead optimization is continually evolving, with new technologies accelerating the drug discovery process. nih.gov In silico and artificial intelligence (AI) methods are becoming increasingly integral. patsnap.comnih.gov

Computational and AI-Driven Approaches : Machine learning algorithms and other AI tools can significantly speed up the optimization cycle. nih.gov These methods can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to estimate the activity and properties of virtual compounds before they are synthesized. patsnap.com This allows for the rapid assessment of large numbers of potential analogues, reducing time and cost. patsnap.com

Advanced Pharmacokinetic Modeling : A major reason for late-stage drug failure is poor pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. nih.gov In silico tools that can accurately predict ADME profiles are crucial. Machine learning models can now discriminate between drug-like and non-drug-like compounds with high accuracy by calculating ADMET scores based on molecular descriptors. nih.gov

Free Energy Perturbation (FEP) : FEP is a computational method that can provide highly accurate predictions of protein-ligand binding affinities. nih.gov It is used to guide the optimization of substituents, linkers, and heterocycles. For example, FEP calculations can be used to perform a "heterocycle scan," predicting the change in binding affinity when the thienyl ring is replaced with various bioisosteres, thus guiding synthetic efforts toward the most promising candidates. nih.gov

Multi-Objective Optimization : Lead optimization is inherently a multi-parameter problem, seeking to simultaneously improve potency, selectivity, solubility, and metabolic stability, among other properties. chemrxiv.org Frameworks based on the Design-Make-Test-Analyze (DMTA) cycle now incorporate multi-objective prioritization strategies, including approaches from active learning and multi-criteria decision analysis, to more effectively navigate the complex chemical space and select the best compounds for synthesis. chemrxiv.org

Future Perspectives in Thienyl-Piperazine Compound Research

The trajectory of research involving the thienyl-piperazine scaffold is poised for significant advancement, driven by innovations in synthetic chemistry, computational modeling, and a deeper understanding of complex disease pathologies. Future investigations are expected to pivot towards creating more sophisticated, highly targeted, and efficient therapeutic agents. Key future perspectives include the development of novel synthetic methodologies, the integration of computational drug design, the pursuit of multi-target ligands, and the expansion into new therapeutic areas.

Innovations in Synthetic Methodologies A primary focus for future research is the development of more efficient and versatile synthetic routes to generate novel thienyl-piperazine analogs. Traditional methods are being superseded by advanced strategies that allow for precise structural modifications. Techniques such as C–H functionalization are emerging as powerful tools, enabling the direct introduction of functional groups onto the piperazine core, which was previously a significant challenge. mdpi.com Furthermore, the application of photoredox catalysis is expected to provide milder and more efficient reaction conditions for creating complex derivatives. mdpi.com These advanced methods will facilitate the rapid assembly of diverse chemical libraries, which is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds. The evolution of synthetic protocols, including solid-phase synthesis, will also enable the parallel construction of numerous analogs for high-throughput screening against various biological targets. nih.govmdpi.com

Integration of Computational Drug Design The role of in silico techniques in guiding the design of thienyl-piperazine derivatives is projected to expand significantly. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable for predicting how these compounds will interact with their biological targets. nih.govnih.govrsc.org These methods allow researchers to virtually screen large libraries of potential molecules, prioritize candidates for synthesis, and optimize their binding affinity and selectivity before committing to resource-intensive laboratory work. nih.govrsc.org By analyzing the binding modes of promising ligands, computational studies provide critical insights that inform the rational design of next-generation compounds with improved pharmacological profiles. nih.gov This synergy between computational and synthetic chemistry is expected to accelerate the discovery and optimization of novel thienyl-piperazine-based drug candidates.

Development of Multi-Target Ligands For complex multifactorial diseases such as neurodegenerative disorders and cancer, the strategy of developing single chemical entities that can modulate multiple biological targets is gaining considerable traction. The versatile thienyl-piperazine scaffold is well-suited for this multi-target approach. Future research will likely focus on designing hybrid molecules that combine the thienyl-piperazine core with other pharmacophores to simultaneously address different pathological pathways. For instance, research into Alzheimer's disease has shown the potential of piperazine-based compounds to concurrently reduce both amyloid and Tau pathologies. nih.gov This approach offers a promising avenue for developing more effective treatments for diseases that are poorly managed by single-target therapies.

Expansion into Novel Therapeutic Applications While thienyl-piperazine compounds have been extensively studied for their effects on the central nervous system, their therapeutic potential is not limited to this area. Future research is set to explore the efficacy of these compounds in a broader range of diseases. Preliminary studies have already indicated the potential of piperazine derivatives as anti-proliferative agents against cancer cell lines and as antiplasmodial agents for treating malaria. nih.govnih.gov The unique physicochemical properties of the piperazine ring make it a valuable scaffold for developing drugs for diverse indications. nih.gov By modifying the substituents on the thienyl and piperazine rings, researchers can tune the biological activity of these compounds to engage with novel targets, opening up new therapeutic possibilities in oncology, infectious diseases, and beyond. researchgate.net

The table below summarizes the key future research directions for thienyl-piperazine compounds.

| Research Direction | Primary Goal | Key Methodologies | Potential Impact |

| Advanced Synthesis | To create diverse and complex thienyl-piperazine analogs with greater efficiency and precision. | C–H Functionalization, Photoredox Catalysis, Solid-Phase Parallel Synthesis. mdpi.comnih.gov | Accelerated discovery of lead compounds through rapid library generation. |

| Computational Design | To rationally design and optimize compounds with enhanced target affinity and selectivity. | Molecular Docking, QSAR, Molecular Dynamics Simulations. nih.govnih.gov | Reduced development time and cost; improved success rate of drug candidates. |

| Multi-Target Ligands | To develop single molecules that can modulate multiple pathological pathways in complex diseases. | Hybrid Molecule Design, Pharmacophore Combination. nih.gov | More effective treatments for multifactorial conditions like Alzheimer's disease. |

| Therapeutic Expansion | To identify and validate new therapeutic uses for thienyl-piperazine compounds beyond CNS disorders. | High-Throughput Screening, In Vitro and In Vivo Disease Models. nih.govnih.gov | Novel treatments for indications such as cancer and infectious diseases. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Thien-2-ylcarbonyl)piperazine derivatives with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, with purification via column chromatography. Confirmation of purity and structure is achieved through elemental analysis, high-resolution mass spectrometry (HRMS), and spectral techniques (¹H NMR, IR). For example, modified piperazine derivatives synthesized with β-cyclodextrin showed structural validation via these methods, though this modification reduced biological activity . Optimization of reaction conditions (e.g., solvent choice, catalyst use) is critical for yield improvement, as demonstrated in demethylation studies of analogous compounds .

Q. Which analytical techniques are most effective for quantifying piperazine derivatives in complex matrices?

- Methodological Answer : Capillary electrophoresis (CE) with UV detection at 236 nm provides selective separation and quantification of chlorophenyl-piperazine isomers in confiscated samples. For structural isomers, Raman microspectroscopy coupled with multivariate analysis (PCA and LDA) distinguishes compounds based on peak position and intensity differences, achieving 99% variance explanation for chlorophenyl and trifluoromethylphenyl analogs . These techniques are validated for reproducibility and sensitivity in pharmacological and forensic contexts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Standard protocols include using fume hoods for volatile reactions, personal protective equipment (PPE) for skin/eye protection, and proper ventilation to mitigate inhalation risks. Safety data sheets (SDS) for analogous compounds (e.g., 1-(4-chlorophenyl)piperazine) recommend immediate decontamination after spills and stable side positioning for unconscious patients post-inhalation .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextrin inclusion) influence the pharmacological activity-toxicity balance in piperazine derivatives?

- Methodological Answer : β-cyclodextrin inclusion reduces toxicity by enhancing solubility but may decrease bioactivity due to steric hindrance. To resolve this, researchers conduct comparative in vivo/in vitro assays (e.g., infiltration anesthesia models) and computational docking studies to assess binding affinity changes. For instance, modified derivatives showed reduced local anesthetic activity in murine models despite lower toxicity . Parallel SAR studies on arylpiperazines reveal that coplanar vs. perpendicular aryl-piperazine conformations critically affect serotonin receptor (5-HT1A) binding .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer : Discrepancies arise from oversimplified computational models (e.g., neglecting solvent effects). Researchers validate predictions by:

- Cross-referencing with literature on structurally similar compounds (e.g., antiplatelet activity confirmed via in vitro platelet aggregation assays ).

- Employing advanced molecular dynamics (MD) simulations to account for conformational flexibility.

- Using high-throughput screening to experimentally test multiple derivatives under standardized conditions .

Q. How can physicochemical properties of piperazine derivatives be leveraged for dual applications in medicinal and environmental research?

- Methodological Answer : Piperazine’s CO₂ capture efficiency (via carbamate formation in K₂CO₃ blends) is studied using membrane contactor systems, with parametric analysis of flow rates and solvent stability . Concurrently, its role in drug design (e.g., serotonin receptor modulation) relies on logP and hydrogen-bonding capacity. Researchers use QSPR models to predict properties like vapor pressure and solubility, enabling dual-use optimization .

Q. What experimental and computational approaches are used to determine the three-dimensional structure and supramolecular interactions of piperazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves supramolecular inclusion complexes, revealing hydrogen-bonding and π-π interactions. Hirshfeld surface analysis quantifies intermolecular contacts, while thermal stability is assessed via thermogravimetric analysis (TGA). Computational tools (e.g., DFT) predict reactivity patterns, validated against spectroscopic data .

Q. How are multi-step syntheses of thienopyrimidine- or furan-containing piperazine derivatives optimized for yield and scalability?

- Methodological Answer : Step-wise optimization involves:

- Screening catalysts (e.g., Pd/Ni complexes for coupling reactions) .

- Solvent selection (DMF or DCM for polar intermediates) .

- Temperature control to minimize side reactions. For example, triazene-piperazine hybrids require precise stoichiometry and reaction times to avoid byproducts .

Q. What role do piperazine carbamates play in enzyme inhibition, and how are crystal structures utilized in inhibitor design?

- Methodological Answer : Piperazine carbamates (e.g., SAR629) irreversibly inhibit monoacylglycerol lipase (MAGL) by covalent binding to catalytic serine. Crystal structures guide rational design by mapping inhibitor-enzyme interactions. Dual FAAH/TRPV1 activity is explored using pharmacophore modeling and mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。